4-Bromo-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Bromo-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H2BrF3N2. It is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 6-(trifluoromethyl)pyrimidine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl or vinyl-pyrimidine derivatives.
Reduction: 4-Bromo-6-methylpyrimidine.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: It is utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4-Fluoro-6-(trifluoromethyl)pyrimidine
- 4-Iodo-6-(trifluoromethyl)pyrimidine
Comparison: 4-Bromo-6-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution and cross-coupling reactions compared to its chloro and fluoro analogs. The trifluoromethyl group imparts significant electron-withdrawing properties, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIEFSLABIYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460525 | |
Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-89-1 | |
Record name | 4-bromo-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-bromo-6-(trifluoromethyl)pyrimidine be used as a starting material for the synthesis of the corresponding carboxylic acid?
A: Unfortunately, the direct synthesis of 4-carboxy-6-(trifluoromethyl)pyrimidine from this compound using butyllithium followed by carboxylation is not efficient. The research indicates that this approach does not yield even trace amounts of the desired carboxylic acid []. This suggests that the presence of the bromine atom in the 4-position, combined with the trifluoromethyl group in the 6-position, hinders the desired lithium-halogen exchange reaction.
Q2: What is a major challenge in utilizing this compound as a synthetic building block?
A: A significant challenge when using this compound is the competing formation of bipyrimidines as a side reaction []. This suggests that the reactivity of the intermediate generated upon lithium-halogen exchange might be difficult to control, leading to undesired dimerization instead of the intended functionalization. Further optimization of reaction conditions or exploration of alternative synthetic strategies might be necessary to circumvent this issue.
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